molecular formula C11H10F3N3O B12850521 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

Cat. No.: B12850521
M. Wt: 257.21 g/mol
InChI Key: HCKIIZZPSIMTPD-UHFFFAOYSA-N
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Description

4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is a chemical compound that features a pyrazole ring substituted with a methoxy group and a trifluoromethyl group, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the methoxy and trifluoromethyl groups. One common method involves the reaction of 5-methoxy-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions to yield the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)aniline
  • 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Uniqueness

4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

4-[5-methoxy-3-(trifluoromethyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C11H10F3N3O/c1-18-10-6-9(11(12,13)14)16-17(10)8-4-2-7(15)3-5-8/h2-6H,15H2,1H3

InChI Key

HCKIIZZPSIMTPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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